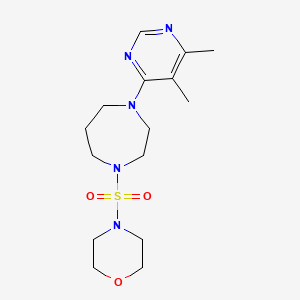
1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine and related compounds typically involves nucleophilic substitution reactions. For instance, the synthesis of a similar compound, 1-benzhydryl-4-methanesulfonyl-piperazine, was achieved through the nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride, characterized by spectroscopic techniques and investigated via X-ray crystallography (Naveen et al., 2007).
Molecular Structure Analysis
X-ray crystallography studies reveal that compounds like 1-benzhydryl-4-methanesulfonyl-piperazine crystallize in the monoclinic crystal class. The piperazine ring typically adopts a chair conformation, with a distorted tetrahedral geometry around the sulfonyl (S) atom, highlighting the structural intricacies of such molecules (Naveen et al., 2007).
Chemical Reactions and Properties
These compounds often exhibit unique reactivity patterns due to their functional groups. For example, hyperbranched polymers can be synthesized from reactions involving piperazine derivatives, showcasing the versatility and reactivity of these molecules in forming complex structures (Yan & Gao, 2000).
Applications De Recherche Scientifique
Clinical Applications in Psychopharmacology:
- A study by Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, which is structurally related to 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine. This compound was oxidized to various metabolites, revealing its potential therapeutic applications in treating major depressive disorders (Hvenegaard et al., 2012).
Antibacterial and Antimicrobial Research:
- Matsumoto and Minami (1975) developed compounds with antibacterial activity, including those derived from piperazine, which is a part of the 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine structure. These compounds showed significant in vitro and in vivo activity against gram-negative bacteria (Matsumoto & Minami, 1975).
- Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, including piperazine-based compounds, exhibiting antimicrobial activities against various microorganisms, indicative of their potential in antimicrobial drug development (Bektaş et al., 2010).
Cancer Research:
- Kumar et al. (2007) synthesized novel 1-benzhydryl-sulfonyl-piperazine derivatives and evaluated their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation. This indicates the potential of piperazine derivatives in cancer treatment (Kumar et al., 2007).
Drug Metabolism and Pharmacokinetics:
- Kline, Kusma, and Matuszewski (1999) developed a method for determining L-368,899, a non-peptide oxytocin receptor antagonist structurally related to 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine, in human plasma. This study is crucial for understanding the pharmacokinetics of similar compounds (Kline, Kusma, & Matuszewski, 1999).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-8-6-14(7-9-15)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGUDGWRSDNNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-4-(methylsulfonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5579283.png)
![1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5579296.png)
![N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5579300.png)
![3-(2-phenylpropyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579305.png)
![1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5579313.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5579322.png)


![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5579343.png)
![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)
![7-isopropyl-N-methyl-N-[3-(methylthio)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5579355.png)

![N,N-dimethyl-N'-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-1,2-benzenedisulfonamide](/img/structure/B5579376.png)
